8-Iodo-4',5,7-trimethoxyflavone
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Overview
Description
8-Iodo-4’,5,7-trimethoxyflavone: is a synthetic flavonoid compound characterized by the presence of iodine at the 8th position and methoxy groups at the 4’, 5, and 7 positions of the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Iodination: One method involves the direct iodination of 5,7,4’-trimethoxyflavone using iodine monochloride in glacial acetic acid.
Benzylation and Iodination: Another approach starts with the benzylation of 5,7,4’-trihydroxyflavone, followed by iodination, debenzylation, and methylation.
Starting from Acetophenone: A third method involves starting with 3-iodo-2-hydroxy-4,6-dimethoxy-acetophenone, followed by a standard flavone synthesis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the iodine position.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Iodine Monochloride: Used for the iodination step.
Acetic Acid: Common solvent for the reaction.
Boron Trichloride: Used for demethylation reactions.
Major Products:
Demethylated Flavones: Demethylation of 8-Iodo-4’,5,7-trimethoxyflavone can yield various demethylated flavones.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of other complex flavonoids and biflavonoids .
Biology and Medicine: : Flavonoids, including 8-Iodo-4’,5,7-trimethoxyflavone, are studied for their potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Industry: : The compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries .
Mechanism of Action
The mechanism of action of 8-Iodo-4’,5,7-trimethoxyflavone involves its interaction with various molecular targets and pathways. Flavonoids are known to inhibit oxidative stress and related downstream responses, including inflammatory pathways . They can also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-5,7,4’-trimethoxyflavone: Another iodinated flavone with similar properties.
4’,5,7-Trimethoxyflavone: A non-iodinated flavone with similar methoxy substitutions.
Uniqueness
Properties
CAS No. |
1165-94-2 |
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Molecular Formula |
C18H15IO5 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
8-iodo-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO5/c1-21-11-6-4-10(5-7-11)13-8-12(20)16-14(22-2)9-15(23-3)17(19)18(16)24-13/h4-9H,1-3H3 |
InChI Key |
IQMRCLWZANBISD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)I |
Origin of Product |
United States |
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